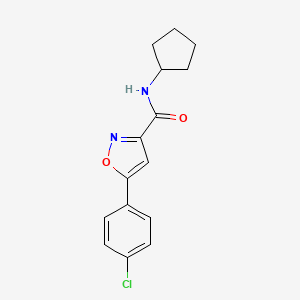

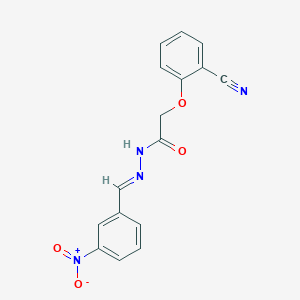

5-(4-chlorophenyl)-N-cyclopentyl-3-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

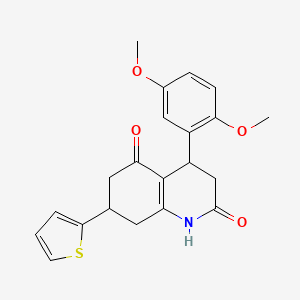

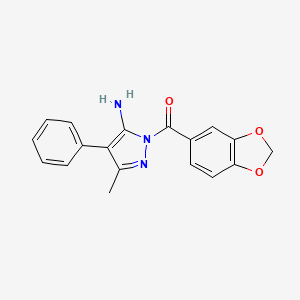

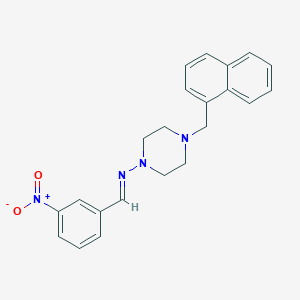

The inquiry revolves around the compound “5-(4-chlorophenyl)-N-cyclopentyl-3-isoxazolecarboxamide”, a molecule that likely possesses unique chemical and physical properties due to its distinct functional groups: an isoxazole ring, a chlorophenyl group, and a cyclopentyl moiety. Such compounds are of interest in various fields, including pharmaceuticals, due to their potential biological activities.

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves multi-step reactions starting from basic chemical precursors. For instance, the synthesis of related heterocyclic compounds typically includes steps like esterification, cyclization, and nucleophilic substitution, which are common in building complex molecules from simpler ones (Shajari et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. For example, studies on similar compounds have reported detailed crystal and molecular structures, providing insights into the bond lengths, angles, and overall molecular geometry, which are crucial for understanding the chemical reactivity and properties of the molecule (Kerru et al., 2019).

Chemical Reactions and Properties

Compounds with an isoxazole ring, chlorophenyl, and cyclopentyl groups participate in a variety of chemical reactions, including nucleophilic substitutions and cycloadditions. Their reactivity is often influenced by the electron-withdrawing or donating effects of the substituents on the isoxazole ring (Yu et al., 2009).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystal structure, are determined by the compound's molecular structure. For instance, the presence of a chlorophenyl group can increase the compound's crystallinity and melting point, while the cyclopentyl group may affect its solubility in organic solvents (Guo et al., 2015).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the functional groups present in the molecule. Isoxazole rings are known for their reactivity in cycloaddition reactions, while chlorophenyl groups can participate in electrophilic substitution reactions (Chen et al., 2010).

Aplicaciones Científicas De Investigación

Antitumor and Anticancer Activities

Research on compounds structurally related to "5-(4-chlorophenyl)-N-cyclopentyl-3-isoxazolecarboxamide" indicates potential antitumor and anticancer applications. For instance, the synthesis and study of imidazotetrazines and thiophene derivatives have demonstrated curative activity against leukemia and in vitro cytotoxicity against various cancer cell lines, highlighting their potential as antitumor agents (Stevens et al., 1984); (Atta & Abdel‐Latif, 2021).

Antiviral Activity

Compounds with chlorophenyl and isoxazole structures have been investigated for their antiviral properties. For example, research into pyrazole- and isoxazole-based heterocycles has shown significant reduction in viral plaques of Herpes simplex type-1 (HSV-1), suggesting these compounds as potential antiviral agents (Dawood et al., 2011).

Herbicidal Activity

Isoxazolecarboxamides have been studied for their herbicidal properties. The synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides demonstrated significant preemergent and postemergent herbicidal activity against broadleaf and narrowleaf weeds. These findings highlight the potential of isoxazolecarboxamides in developing new herbicides (Hamper et al., 1995).

Structural Analysis and Material Applications

The crystal structure of related compounds has been determined through X-ray crystallography, providing valuable information for the design and synthesis of new materials with potential applications in various industries (Al-Hourani et al., 2015).

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-N-cyclopentyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c16-11-7-5-10(6-8-11)14-9-13(18-20-14)15(19)17-12-3-1-2-4-12/h5-9,12H,1-4H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHJTCWMRMJRBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49731055 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5509053.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)